molecular formula C24H18N4O2 B2644988 2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1207032-34-5

2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2644988
M. Wt: 394.434
InChI Key: WXEJJBBOVLKXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, commonly known as EPIQ, is a heterocyclic compound derived from the isoquinoline family1.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 394.4341.


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Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals that involve the synthesis and characterization of novel chemical entities with potential pharmacological activities. Studies such as those by Al-Issa (2012) delve into the synthesis of new series of pyridine and fused pyridine derivatives, which include compounds similar to 2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, highlighting their chemical synthesis pathways and potential as pharmacophores (S. A. Al-Issa, 2012).

Antimicrobial Screening

Research by Desai and Dodiya (2014) on quinoline nucleus-containing derivatives for antimicrobial screening indicates the antimicrobial potential of similar compounds. Their studies contribute to understanding the structural requirements for antimicrobial activity, including activity against various bacterial and fungal strains (N. Desai, A. Dodiya, 2014).

Molecular Design for Biological Activity

Further investigations, such as the design and synthesis of compounds for specific biological targets like p38MAP kinase inhibitors, demonstrate the application of such compounds in drug discovery. The study by Peifer et al. (2007) explores the structural modifications of quinoline derivatives to enhance selectivity and potency against desired biological targets, providing insights into the molecular design principles for developing novel therapeutic agents (C. Peifer et al., 2007).

Electroluminescence and OLED Applications

Research on the photophysical properties of isoquinoline derivatives, such as those by Adamovich et al. (2021), showcases the potential application of these compounds in the development of organic light-emitting diodes (OLEDs). Their work on red phosphorescent iridium(III) complexes bearing dianionic tetradentate ligands indicates how structural variations in isoquinoline derivatives can influence electroluminescence properties, offering pathways for the development of advanced materials for electronic applications (V. Adamovich et al., 2021).

properties

IUPAC Name

2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-2-16-9-11-18(12-10-16)28-15-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-30-23)17-6-5-13-25-14-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEJJBBOVLKXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

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